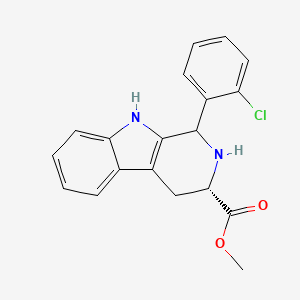

methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Description

Methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate is a β-carboline derivative characterized by a 2-chlorophenyl substitution at the 1-position and a methyl ester group at the 3-position. Purification typically involves column chromatography using silica gel, with yields varying based on substituent positions and stereochemistry .

Properties

IUPAC Name |

methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-24-19(23)16-10-13-11-6-3-5-9-15(11)21-18(13)17(22-16)12-7-2-4-8-14(12)20/h2-9,16-17,21-22H,10H2,1H3/t16-,17?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRANILUQAWNOP-BHWOMJMDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1)C3=CC=CC=C3Cl)NC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=C(C(N1)C3=CC=CC=C3Cl)NC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of the beta-carboline core, which can be synthesized via Pictet-Spengler reaction. This involves the condensation of an indole derivative with an aldehyde in the presence of an acid catalyst. For our specific compound, 2-chlorobenzaldehyde is used.

Industrial Production Methods: On an industrial scale, the synthesis of methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate might involve optimized reaction conditions to maximize yield and minimize impurities. This could include controlled temperatures, solvents such as ethanol or methanol, and possibly catalytic amounts of acids to facilitate the reaction.

Chemical Reactions Analysis

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of beta-carboline derivatives, including methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate. These compounds exhibit various mechanisms of action against cancer cells.

Key Findings:

- Cell Cycle Arrest : Beta-carboline derivatives can induce cell cycle arrest at the S phase and promote apoptosis in cancer cell lines such as MG-63 (human osteosarcoma) and MCF-7 (breast cancer) .

- Structure-Activity Relationships (SAR) : Research has shown that specific modifications to the beta-carboline structure can enhance antitumor efficacy. For instance, compounds with N-benzyl modifications have demonstrated significant antiproliferative effects with IC₅₀ values below 25 μM against MCF-7 cells .

Case Studies:

- Case Study 1 : A study published in Nature Communications synthesized various beta-carboline derivatives and evaluated their antitumor properties. The results indicated that specific substitutions at the C-5 position led to enhanced cytotoxicity against breast cancer cells .

| Compound | Modification | IC₅₀ (μM) | Cell Line |

|---|---|---|---|

| 8f | N-benzyl | 25.01 | MCF-7 |

| 9c | THβC–oxindole | 24.1 | TNBC |

| 4h | R-methyl | 2.0 nM | P. falciparum |

Antimalarial Activity

The antimalarial properties of this compound have been investigated extensively.

Key Findings:

- Activity Against Plasmodium falciparum : Studies indicate that specific structural modifications enhance the efficacy of beta-carboline derivatives against malaria parasites. Compounds with R-methyl groups have shown preferential binding to active conformers necessary for inhibiting Plasmodium falciparum .

Case Studies:

- Case Study 2 : Research focused on the antimalarial efficacy of beta-carboline derivatives revealed that compounds exhibiting specific modifications had significantly improved activity against malaria parasites compared to their unsubstituted counterparts .

Neuropharmacological Applications

Beta-carbolines are also being explored for their neuropharmacological effects.

Key Findings:

Comparison with Similar Compounds

Key Findings and Implications

Substituent Position Effects :

- The 2-chlorophenyl group in the target compound may confer distinct electronic and steric properties compared to 4-chlorophenyl analogs, influencing solubility and intermolecular interactions .

- Dichlorophenyl derivatives exhibit lower melting points, likely due to reduced symmetry .

Functional Group Impact :

- Chloroacetylated derivatives show additional IR peaks at ~1658 cm$^{-1}$, indicative of amide formation .

- Ester groups (1725–1738 cm$^{-1}$) remain consistent across analogs .

Stereochemical Considerations :

Notes on Limitations

- Direct pharmacological or pharmacokinetic comparisons are absent in the provided evidence.

Biological Activity

Methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydro-beta-carboline moiety, which is known for its interaction with various biological targets. Its chemical formula is C16H16ClN and it has a molecular weight of 273.76 g/mol.

Beta-carbolines are known to interact with the central nervous system (CNS) by modulating GABAergic activity. This compound acts as an anxiolytic agent through partial agonism at benzodiazepine sites on GABA-A receptors. This interaction can lead to sedative effects and potential therapeutic benefits in anxiety disorders.

Antitumor Activity

Recent studies have evaluated the cytotoxic effects of beta-carboline derivatives on various cancer cell lines. The compound demonstrated significant cytotoxicity against cervical cancer cells (SiHa), with mechanisms involving apoptosis induction. The IC50 values ranged from 10 µM to 30 µM depending on the exposure time and concentration used in assays.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SiHa | 15 | Induction of apoptosis |

| A549 | 25 | Cell cycle arrest |

| HT-29 | 20 | Caspase activation |

Antiparasitic Activity

In vitro studies have shown that beta-carboline derivatives exhibit trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. This compound showed an IC50 of approximately 14.9 µM against the epimastigote form.

Study 1: Anxiolytic Effects in Rodent Models

A study conducted on rodent models demonstrated that administration of this compound resulted in reduced anxiety-like behaviors in elevated plus maze tests. The doses used ranged from 5 mg/kg to 20 mg/kg.

Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective properties of this compound in models of oxidative stress. It was found to reduce neuronal cell death induced by oxidative agents by enhancing antioxidant enzyme activities.

Summary of Key Findings

- Cytotoxicity : Effective against various cancer cell lines with IC50 values indicating significant potency.

- Anxiolytic Activity : Demonstrated reduced anxiety in rodent models.

- Neuroprotection : Exhibited protective effects against oxidative stress-induced neuronal damage.

Q & A

Q. How to address discrepancies in reported melting points for structurally similar β-carbolines?

- Resolution Strategy :

- Verify purity via DSC (differential scanning calorimetry).

- Compare crystallization solvents (e.g., EtOAc vs. MeOH) that affect polymorph formation.

- Cross-reference with single-crystal XRD data (e.g., monoclinic P2₁ space group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.